molecular formula C17H24N6O4 B14007886 4-[[5-Morpholin-4-yl-1-(4-nitrophenyl)-4,5-dihydrotriazol-4-yl]methyl]morpholine CAS No. 74072-98-3

4-[[5-Morpholin-4-yl-1-(4-nitrophenyl)-4,5-dihydrotriazol-4-yl]methyl]morpholine

Cat. No.: B14007886
CAS No.: 74072-98-3
M. Wt: 376.4 g/mol
InChI Key: VBJOJOJOHCKBLS-UHFFFAOYSA-N
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Description

MORPHOLINE,4-[4,5-DIHYDRO-4-(4-MORPHOLINYLMETHYL)-1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]-(9CI) is a complex heterocyclic compound that features a morpholine ring and a triazole ring

Preparation Methods

The synthesis of MORPHOLINE,4-[4,5-DIHYDRO-4-(4-MORPHOLINYLMETHYL)-1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]-(9CI) typically involves multiple steps. One common synthetic route starts with the preparation of the morpholine ring, followed by the introduction of the triazole moiety. The reaction conditions often require the use of catalysts and specific reagents to ensure high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The triazole ring can participate in reduction reactions, leading to the formation of different derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions.

Scientific Research Applications

MORPHOLINE,4-[4,5-DIHYDRO-4-(4-MORPHOLINYLMETHYL)-1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]-(9CI) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, altering their activity. The morpholine ring may enhance the compound’s solubility and stability, facilitating its transport within biological systems. The nitro group can participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Compared to other morpholine derivatives, MORPHOLINE,4-[4,5-DIHYDRO-4-(4-MORPHOLINYLMETHYL)-1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]-(9CI) stands out due to its unique combination of a morpholine ring and a triazole ring. Similar compounds include:

Properties

CAS No.

74072-98-3

Molecular Formula

C17H24N6O4

Molecular Weight

376.4 g/mol

IUPAC Name

4-[[5-morpholin-4-yl-1-(4-nitrophenyl)-4,5-dihydrotriazol-4-yl]methyl]morpholine

InChI

InChI=1S/C17H24N6O4/c24-23(25)15-3-1-14(2-4-15)22-17(21-7-11-27-12-8-21)16(18-19-22)13-20-5-9-26-10-6-20/h1-4,16-17H,5-13H2

InChI Key

VBJOJOJOHCKBLS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2C(N(N=N2)C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

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